H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH

Beschreibung

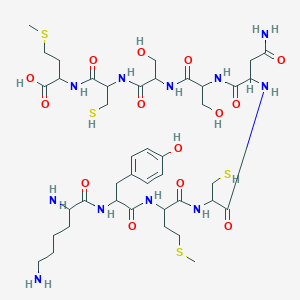

The compound H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH is a synthetic peptide composed of ten amino acids Each amino acid in this sequence is in its racemic form, meaning it contains both the D- and L- enantiomers

Eigenschaften

Molekularformel |

C41H67N11O14S4 |

|---|---|

Molekulargewicht |

1066.3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid (DL-Met) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid (DL-Cys) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions, such as temperature, solvent, and pH, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH: can undergo various chemical reactions, including:

Oxidation: The methionine and cysteine residues can be oxidized to methionine sulfoxide and cystine, respectively.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various coupling reagents, such as carbodiimides, can be used for amino acid substitution.

Major Products

Oxidation: Methionine sulfoxide, cystine.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH: has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.

Industry: Utilized in the development of biomaterials and nanotechnology applications.

Wirkmechanismus

The mechanism by which H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH exerts its effects depends on its interaction with molecular targets. These interactions can involve:

Binding to Proteins: The peptide can bind to specific proteins, altering their function or stability.

Enzyme Inhibition: It may inhibit enzymes by mimicking natural substrates or binding to active sites.

Signal Transduction: The peptide can modulate signaling pathways by interacting with receptors or other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

H-DL-Lys-DL-Tyr-DL-Met-DL-Cys-DL-Asn-DL-Ser-DL-Ser-DL-Cys-DL-Met-OH: can be compared to other synthetic peptides with similar sequences or functional groups. Some similar compounds include:

- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

- H-DL-Gly-DL-Ala-DL-Val-DL-Leu-DL-Ile-DL-Pro-DL-Phe-DL-Trp-DL-Ser-DL-Thr-OH

The uniqueness of This compound lies in its specific sequence and the presence of both D- and L- enantiomers, which can influence its biological activity and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.